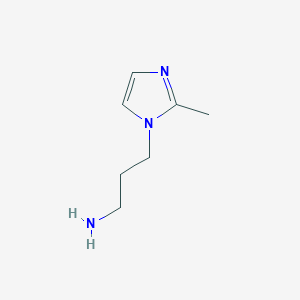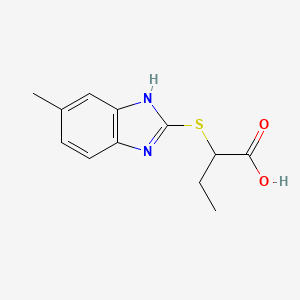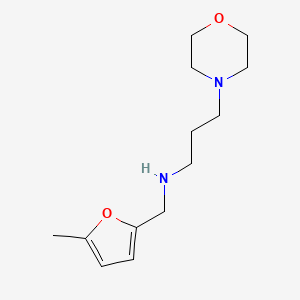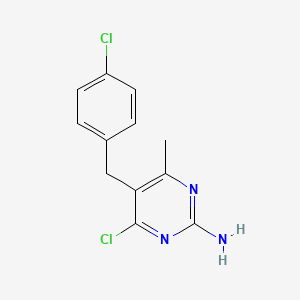
1-(3,4-二氯苯基)-4-氧代环己烷甲腈
描述
1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile (DCOPC) is a chemical compound with a wide range of applications in scientific research. It is used in organic synthesis and as a reagent in many different organic reactions. DCOPC is also used in the synthesis of various organic compounds and in the development of new drugs and pharmaceuticals. DCOPC has been studied extensively in the laboratory and has been found to have a number of important biochemical and physiological effects.
科学研究应用
杂环化合物的合成
研究表明,相关化合物在合成新型杂环结构(如吡唑并[1,5-a]喹唑啉-5-酮)中很有用,通过级联缩合和分子内酰基化过程。这些化合物可用作进一步化学修饰的支架,显示出开发新药和材料的巨大潜力(Kovacs等,2015)。
固态光二聚化
对3,4-二氯肉桂酸等化合物中固态光二聚化过程的研究揭示了在特定条件下形成复杂分子结构的见解。这项研究有助于理解有机化合物的物理光学性质,这对材料科学和光刻有影响(Nakanishi等,1979)。
抗菌活性
与查询在结构上相关的化合物已被合成并评估其抗菌性能。此类研究有助于发现针对耐药菌株的新型抗菌剂,从而应对持续的公共卫生挑战(Hafez等,2016)。
作用机制
Target of Action
The primary target of 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile is the photosystem II in the chloroplasts of plants . This compound, also known as DCMU, binds to the Q_B plastoquinone binding site of photosystem II . This binding inhibits the electron flow from photosystem II to plastoquinone .
Mode of Action
1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile interacts with its target by binding covalently to the surface of the photosystem II protein . This binding disallows the electron flow from photosystem II to plastoquinone . As a result, it interrupts the photosynthetic electron transport chain in photosynthesis, reducing the ability of the plant to convert light energy into chemical energy .
Biochemical Pathways
The biochemical pathway affected by 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile is the photosynthetic electron transport chain . By inhibiting the electron flow from photosystem II to plastoquinone, this compound disrupts the photosynthetic process . The downstream effects include a reduction in the production of ATP and NADPH, which are crucial for various cellular processes .
Pharmacokinetics
As a photosynthesis inhibitor, it is likely to be absorbed by the plant through the leaves and transported to the chloroplasts where it exerts its action . Its impact on bioavailability would be related to its ability to reach the target site and bind effectively to the photosystem II protein .
Result of Action
The molecular effect of 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile’s action is the disruption of the photosynthetic electron transport chain . On a cellular level, this results in a decrease in the production of ATP and NADPH, leading to a reduction in the plant’s ability to carry out photosynthesis and other energy-dependent processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile. For instance, light conditions can affect the rate of photosynthesis and thus the compound’s effectiveness as a photosynthesis inhibitor . Additionally, the presence of other chemicals, such as certain metals, can interact with the compound and potentially alter its effectiveness .
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVFTCZQEZJUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393313 | |
| Record name | 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
65619-30-9 | |
| Record name | Cyclohexanecarbonitrile, 1-(3,4-dichlorophenyl)-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65619-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)


![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)

![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)




